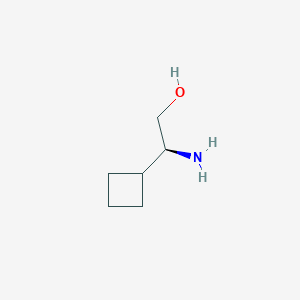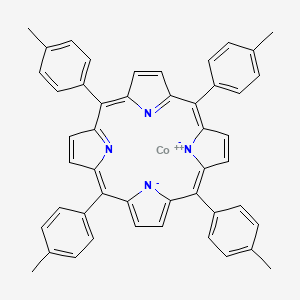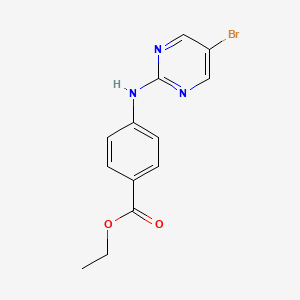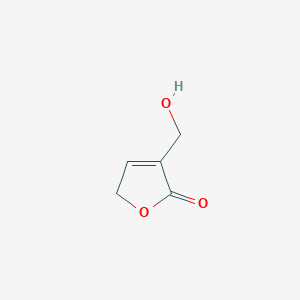![molecular formula C6H13N3 B11924495 3,7,9-Triazabicyclo[3.3.1]nonane CAS No. 41077-50-3](/img/structure/B11924495.png)
3,7,9-Triazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,9-Triazabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes three nitrogen atoms within a nine-membered ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-Triazabicyclo[3.3.1]nonane typically involves the cyclization of compounds containing the 2,4-bis(chloromethyl)piperidine moiety. One common method includes the reaction of 2,4-bis(chloromethyl)piperidine with ammonia or primary amines under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or xylene, and the temperature is maintained between 50°C and 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,9-Triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with fewer nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7,9-Triazabicyclo[3.3.1]nonane has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 3,7,9-Triazabicyclo[3.3.1]nonane, particularly in its role as a positive allosteric modulator of AMPA receptors, involves binding to a specific site on the receptor. This binding enhances the receptor’s response to its natural ligand, glutamate, thereby modulating synaptic transmission and improving cognitive functions . The compound’s interaction with the AMPA receptor is characterized by its ability to stabilize the receptor in an active conformation, leading to increased ion flow and neuronal activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Similar structure but with two nitrogen atoms.
3,9-Diazabicyclo[3.3.1]nonane: Another variant with two nitrogen atoms.
3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane: A derivative with trifluoromethylsulfonyl groups.
Uniqueness
3,7,9-Triazabicyclo[3.3.1]nonane is unique due to its three nitrogen atoms within the bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a positive allosteric modulator of AMPA receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications in neurological disorders .
Eigenschaften
CAS-Nummer |
41077-50-3 |
|---|---|
Molekularformel |
C6H13N3 |
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
3,7,9-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-5-2-8-4-6(9-5)3-7-1/h5-9H,1-4H2 |
InChI-Schlüssel |
AJCLCDLHHBYIMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC(N2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)








![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)



